2,6-Pyridinedicarboximidamide,N,N-dihydroxy-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

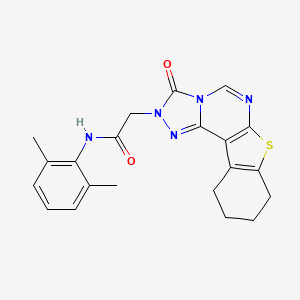

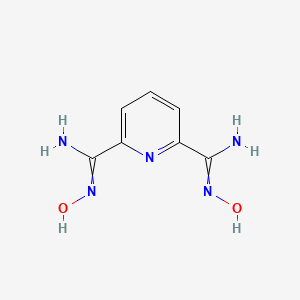

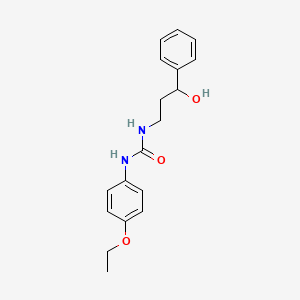

2,6-Pyridinedicarboximidamide,N,N-dihydroxy-(9CI), also known as Pyridine-2,6-dicarboxamide oxime, is a chemical compound with the molecular formula C7H9N5O2 . It may be used in the preparation of new molecular turnstiles based on Sn-porphyrin derivatives . It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ .

Mecanismo De Acción

Target of Action

The primary targets of 2,6-Pyridinedicarboximidamide are transition metals, specifically Copper (Cu 2+) and Nickel (Ni 2+) . These metals play a crucial role in various biological processes, including enzymatic reactions, electron transport, and regulation of gene expression.

Mode of Action

2,6-Pyridinedicarboximidamide acts as an excellent tridentate ligand for its targets . A ligand is a molecule that binds to another (usually larger) molecule. In this case, 2,6-Pyridinedicarboximidamide binds to the transition metals, facilitating various biochemical reactions.

Biochemical Pathways

It’s known that this compound can be used in the preparation of new molecular turnstiles based on sn-porphyrin derivatives . Porphyrins are essential for life, involved in the formation of many important substances like hemoglobin and chlorophyll.

Result of Action

It’s known that synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells . This suggests that 2,6-Pyridinedicarboximidamide might have potential applications in medical treatments, such as cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,6-Pyridinedicarboximidamide, N,N-dihydroxy-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, this compound is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at higher concentrations.

Direcciones Futuras

The future directions for research on 2,6-Pyridinedicarboximidamide, N,N-dihydroxy-(9CI) are numerous. One potential direction is to investigate its potential use as a chelating agent for the treatment of metal toxicity in humans. Another potential direction is to explore its potential use as a catalyst in organic synthesis reactions. Additionally, further studies are needed to determine the long-term effects of this compound on the body and to optimize its synthesis for better yields and purity.

Métodos De Síntesis

The synthesis of 2,6-Pyridinedicarboximidamide, N,N-dihydroxy-(9CI) involves the reaction of pyridine-2,6-dicarboxylic acid with bis(1H-imidazol-1-yl)methane in the presence of a dehydrating agent. The resulting compound is then purified by recrystallization to obtain the dihydrate form. This synthesis method has been reported in the literature by various researchers and has been optimized for better yields and purity.

Aplicaciones Científicas De Investigación

2,6-Pyridinedicarboximidamide, N,N-dihydroxy-(9CI) has various scientific research applications due to its unique chemical properties. This compound has been studied for its potential use as a chelating agent, which can bind to metal ions and remove them from the body. It has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, this compound has been investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

Propiedades

IUPAC Name |

2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDGURTIWTXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)

![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)

![1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2910654.png)

![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2910660.png)